(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Description
The compound "(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile" features a conjugated dienenitrile backbone with a thiazole ring substituted at the 4-position by a 3-nitrophenyl group and a phenyl group at the 5-position. The (2E,4E) configuration indicates trans geometry across both double bonds. Thiazole derivatives are prominent in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c1-15(10-16-6-3-2-4-7-16)11-18(13-22)21-23-20(14-27-21)17-8-5-9-19(12-17)24(25)26/h2-12,14H,1H3/b15-10+,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQJFJODWXKFHG-MIKCAUBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Conjugated Diene System: The conjugated diene system can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Substituted derivatives where specific functional groups are replaced by nucleophiles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance:
- Thiazole-based compounds have been synthesized and tested against various cancer cell lines. In one study, compounds derived from thiazole showed significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, indicating their potential as anticancer agents .
- The compound under discussion has been noted for its selectivity against specific cancer types. Its structural features may enhance apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Anticonvulsant Properties
Thiazole derivatives are also recognized for their anticonvulsant effects:
- A series of thiazole-integrated compounds demonstrated significant anticonvulsant activity in animal models. For example, certain analogues exhibited median effective doses lower than standard medications like ethosuximide .
- The compound (2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile could potentially be explored for similar effects due to its structural analogies with known active compounds.
Organic Synthesis Applications
The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis:
- Synthesis of Complex Molecules : The presence of multiple reactive sites (e.g., nitrile and diene functionalities) makes it suitable for further chemical transformations. It can be utilized in the synthesis of more complex thiazole derivatives or other heterocycles through various coupling reactions .
- Anticancer Activity : In a study involving thiazole derivatives, the compound exhibited selective cytotoxicity against cancer cell lines with IC50 values indicating strong potential for further development .
- Anticonvulsant Activity : Another research highlighted the efficacy of thiazole-based compounds in reducing seizure activity in animal models. The structural similarity of this compound suggests it may possess similar anticonvulsant properties .
Mechanism of Action
The mechanism of action of (2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The conjugated diene system and the nitrophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Discussion
Electronic and Steric Effects
- Conjugation Effects: The target’s dienenitrile chain extends conjugation, likely increasing UV-Vis absorption maxima compared to non-conjugated analogs (e.g., ) .
Spectroscopic Characterization
IR spectroscopy would confirm the nitro group in the target compound through a characteristic stretch near 1550 cm⁻¹, as seen in .
Biological Activity
The compound (2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a thiazole-derived molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring attached to a phenyl group and a nitrile functional group. The molecular formula is with a molecular weight of approximately 284.36 g/mol. Its structure can be represented as follows:
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant efficacy in various seizure models:
| Compound | Median Effective Dose (ED50) | Toxic Dose (TD50) | Protection Index (PI) |
|---|---|---|---|
| Analogue A | 18.4 mg/kg | 170.2 mg/kg | 9.2 |
| Analogue B | 24.38 mg/kg | 88.23 mg/kg | 3.6 |
The structure–activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances anticonvulsant activity .
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that certain thiazole-integrated compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound X | High | Moderate |
| Compound Y | Moderate | High |
The presence of nitro groups in the phenyl ring was found to be crucial for enhancing antibacterial activity .
3. Antidiabetic Potential
Some thiazole derivatives have shown promise in improving insulin sensitivity and glucose metabolism. The compound this compound may influence metabolic pathways related to diabetes management .
Case Study 1: Anticonvulsant Efficacy
A study conducted on a series of thiazole derivatives demonstrated that specific modifications in the thiazole ring could lead to enhanced anticonvulsant effects. In this study, a derivative with a similar structure to our compound was tested in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing significant seizure protection compared to standard medications like ethosuximide .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, a group of thiazole-based compounds was screened against various bacterial strains. The results indicated that compounds with nitro substituents exhibited superior antibacterial properties compared to those without such modifications .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2E,4E)-4-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves sequential coupling reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones. Key steps include:
- Thiazole Core Formation : Use of 3-nitrophenyl-substituted thiourea and α-bromo ketone precursors under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) .
- Conjugated Diene Installation : Wittig or Horner-Wadsworth-Emmons reactions to introduce the dienenitrile moiety. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions .
- Catalyst Optimization : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl-aryl bond formation .
- Yield/Purity Considerations : Impurities often arise from incomplete cyclization or isomerization of double bonds. Recrystallization in ethanol/dichloromethane mixtures and column chromatography (silica gel, hexane/ethyl acetate gradients) are recommended .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for vinyl proton resonances (δ 6.5–8.0 ppm, doublets with J = 15–16 Hz for trans double bonds) and aromatic protons from the 3-nitrophenyl and phenyl groups (δ 7.2–8.5 ppm) .
- ¹³C NMR : Nitrile carbon at δ 115–120 ppm; thiazole carbons (C-2 and C-4) at δ 150–160 ppm .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) with a mass matching the calculated m/z (e.g., ~403.412 for C₂₁H₁₃N₃O₄S) .
- IR Spectroscopy : Strong absorption bands for -C≡N (~2240 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR vs. mass spectrometry) when characterizing this compound?
- Methodological Answer :
- Scenario : Discrepancies in molecular ion intensity (MS) vs. expected integration (NMR).
- Resolution Steps :
Purity Check : Re-analyze via HPLC (C18 column, acetonitrile/water mobile phase) to detect co-eluting impurities affecting MS signals .
Isotopic Pattern Analysis : Use HR-MS to distinguish between molecular ion clusters and adducts (e.g., sodium or potassium adducts) .
2D NMR Techniques : Employ COSY and NOESY to confirm coupling between vinyl protons and rule out cis/trans isomerization artifacts .
- Case Study : A 2025 study resolved a double-bond configuration ambiguity using NOE correlations between the thiazole C-H and adjacent vinyl protons .
Q. What computational strategies are recommended for predicting the biological activity of this nitrile-containing thiazole derivative?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or cytochrome P450 enzymes). The nitrile group may act as a hydrogen bond acceptor, while the thiazole ring participates in π-π stacking .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO/LUMO energies calculated via Gaussian at the B3LYP/6-31G* level .
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability in aqueous environments, focusing on the nitro group’s solvation effects .
Q. How can reaction conditions be optimized to scale up synthesis while maintaining stereochemical integrity of the (2E,4E) configuration?
- Methodological Answer :
- Temperature Control : Maintain strict thermal regimes (<80°C) during conjugation steps to prevent thermal isomerization. Use jacketed reactors with real-time temperature monitoring .
- Solvent Screening : Test solvents with low dielectric constants (e.g., toluene) to stabilize the transition state favoring trans geometry. A 2024 study achieved 95% stereoselectivity in toluene vs. 70% in DMF .
- Catalyst Tuning : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for higher turnover numbers in aryl amination steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
